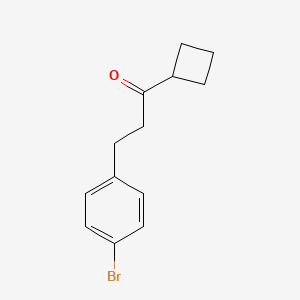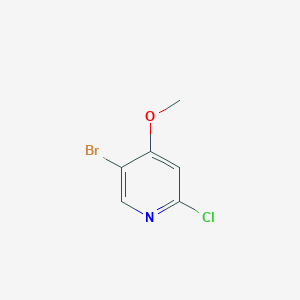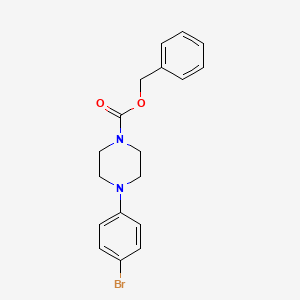
Benzyl-4-(4-Bromphenyl)piperazin-1-carboxylat
Übersicht
Beschreibung
“Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1150271-33-2 . It has a molecular weight of 375.27 and a molecular formula of C18H19BrN2O2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate” is represented by the formula C18H19BrN2O2 . Unfortunately, more detailed structural information was not found in the search results.Physical And Chemical Properties Analysis
“Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate” is a solid at room temperature . The storage temperature is recommended to be at room temperature, in a dry and sealed environment .Wissenschaftliche Forschungsanwendungen
Kinase-Inhibitoren
Der Piperazin-Rest, der in Benzyl-4-(4-Bromphenyl)piperazin-1-carboxylat vorkommt, wird häufig bei der Entwicklung von Kinase-Inhibitoren verwendet . Diese Inhibitoren spielen eine entscheidende Rolle in gezielten Krebstherapien, da sie mit spezifischen Kinasen interferieren können, die am Wachstum und der Ausbreitung von Krebszellen beteiligt sind.
Rezeptor-Modulatoren
Diese Verbindung dient auch als Gerüst für Rezeptor-Modulatoren . Durch Beeinflussung von Rezeptor-Wechselwirkungen kann sie verschiedene physiologische Prozesse modulieren, was für die Behandlung von Störungen im Zusammenhang mit der Neurotransmission wie Depression und Angstzuständen von Vorteil ist.
Synthetisches Zwischenprodukt
This compound dient als synthetisches Zwischenprodukt bei der Herstellung verschiedener bioaktiver Moleküle . Seine Struktur ist förderlich für chemische Reaktionen, die den Piperazinring in neue Verbindungen mit potenziellen pharmakologischen Aktivitäten integrieren.
Antimikrobielle Aktivität
Von this compound abgeleitete Verbindungen haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antibakterielle und antifungale Eigenschaften . Dies macht es zu einem wertvollen Ausgangspunkt für die Entwicklung neuer antimikrobieller Mittel.
Antikrebs-Eigenschaften
Untersuchungen zeigen, dass Derivate dieser Verbindung Antikrebs-Aktivitäten aufweisen . Durch Störung zellulärer Prozesse, die spezifisch für Krebszellen sind, können diese Derivate zur Entwicklung neuer Chemotherapeutika beitragen.
Antiparasitäre und Antihistamin-Effekte
Die Derivate der Verbindung werden auch hinsichtlich ihrer antiparasitären und antihistaminischen Effekte untersucht . Diese Eigenschaften sind besonders nützlich bei der Entwicklung von Behandlungen für parasitäre Infektionen und allergische Reaktionen.
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c19-16-6-8-17(9-7-16)20-10-12-21(13-11-20)18(22)23-14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCMGNPEKPFTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675097 | |
| Record name | Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150271-33-2 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(4-bromophenyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)

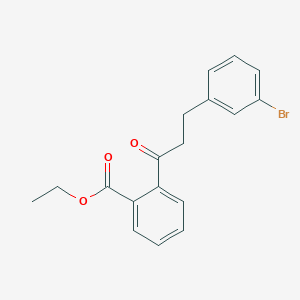
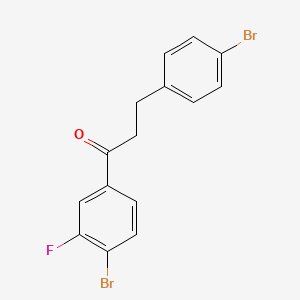
![5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522665.png)
![5-Bromo-2'-methyl-[2,4']bipyridinyl](/img/structure/B1522667.png)
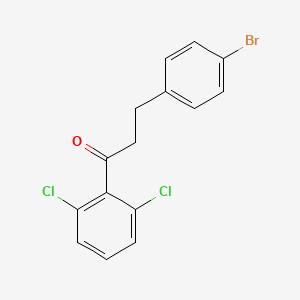



![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol](/img/structure/B1522675.png)
![5'-Bromo-3-methyl-[2,2']bipyridinyl](/img/structure/B1522676.png)
